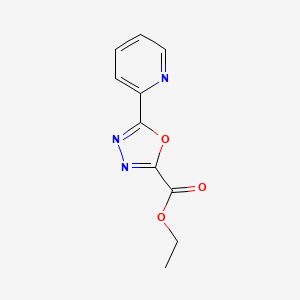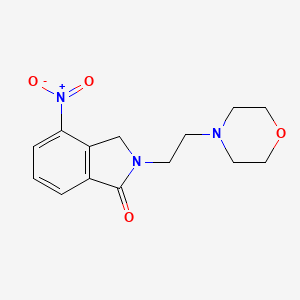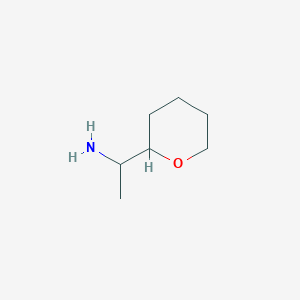
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The compound has been used in the design of structures in medicinal chemistry, particularly in the study of anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Antioxidant Activity
Thiazolo [4,5-b]pyridines, which are similar to the compound , have been reported to exhibit high antioxidant activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antioxidant properties.
Antimicrobial Activity
Thiazolo [4,5-b]pyridines have also been reported to exhibit antimicrobial activity . Given the structural similarity, “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have antimicrobial properties.
Herbicidal Activity
Thiazolo [4,5-b]pyridines have been identified as having herbicidal activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also be used in the development of herbicides.
Anti-Inflammatory Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit anti-inflammatory activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential anti-inflammatory properties.
Antifungal Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit antifungal activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antifungal properties.
Antitumor Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit antitumor activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antitumor properties.
Antimalarial Activity
A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, which is structurally similar to “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate”, was prepared and screened for biological activities, including antimalarial activity .
Eigenschaften
IUPAC Name |
ethyl 5-pyridin-2-yl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFTGFMZVMCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)
![3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165482.png)
![3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165494.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B3165497.png)
![9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3165503.png)
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3165504.png)
![3-(2-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B3165518.png)




![2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3165544.png)

